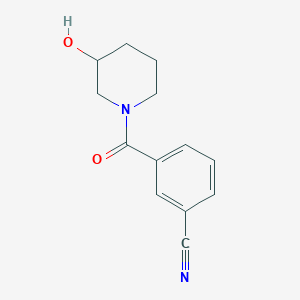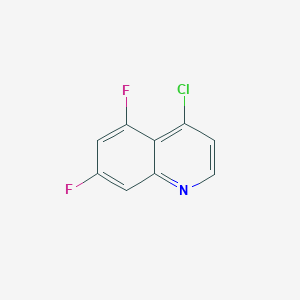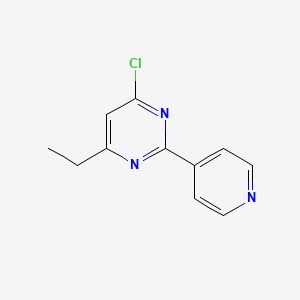
4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrrole ring. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the formation of the pyrrole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules or as a tool in studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features could be exploited to create drugs with specific therapeutic properties.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism by which 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparaison Avec Des Composés Similaires
4-(3,4-Dimethoxyphenyl)butyric acid
3,4-Dimethoxyphenylacetone
3,4-Dimethoxyphenethyl alcohol
Uniqueness: 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid stands out due to its pyrrole ring, which is not present in the other listed compounds. This structural difference can lead to distinct chemical and biological properties, making it unique among its peers.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11-4-3-8(6-12(11)18-2)9-5-10(13(15)16)14-7-9/h3-7,14H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKNDNXMQVCFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these pyrrole derivatives exert their antitumor effects? What is their mechanism of action?
A1: Research indicates that these compounds function as potent microtubule depolymerizers. [, ] They bind to tubulin, a protein crucial for forming microtubules, which are essential for cell division. This binding disrupts microtubule polymerization, leading to mitotic spindle defects, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death). []
Q2: Have structure-activity relationship (SAR) studies been conducted on these pyrrole derivatives? What do they reveal about crucial structural features for antitumor activity?
A3: Yes, SAR studies have been conducted, specifically focusing on modifications at the C-2 position of the pyrrole ring. These studies identified two distinct binding modes within the colchicine site, with the higher activity mode involving deeper burial within the site and more extensive interactions with tubulin. Notably, a crucial hydrogen bond acceptor for Cys241β in the hydrophobic subpocket A of tubulin was identified as essential for potent microtubule depolymerization. [, ] These findings provide valuable insights for designing novel derivatives with improved antitumor activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


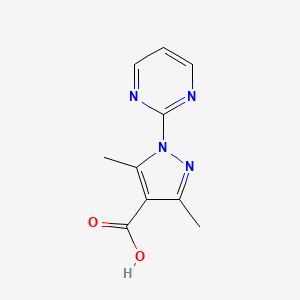
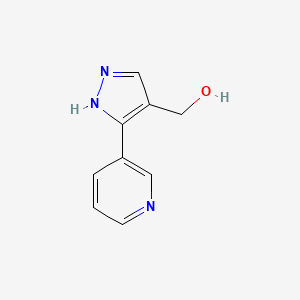
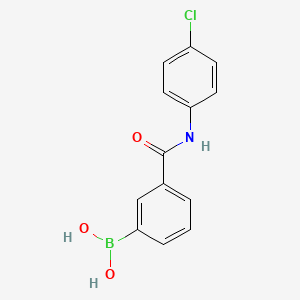
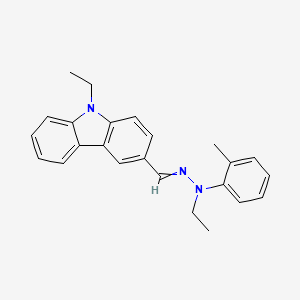
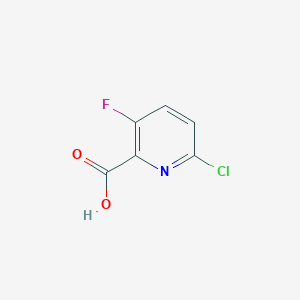
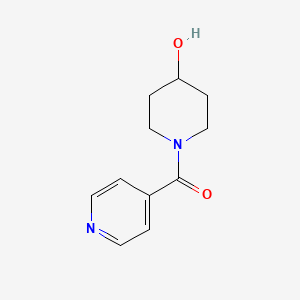
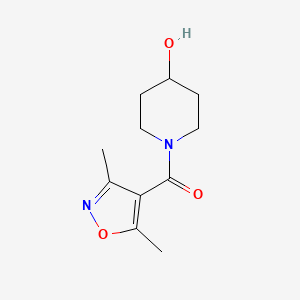
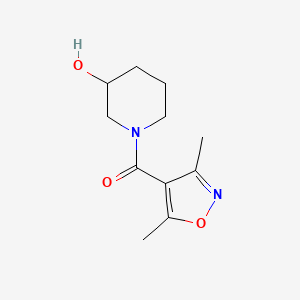
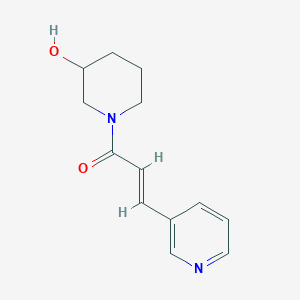
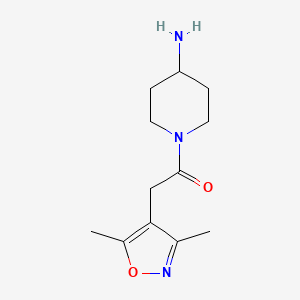
![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)
